molecular formula C21H23N3OS2 B15101011 N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide

N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide

Cat. No.: B15101011
M. Wt: 397.6 g/mol
InChI Key: QOYFMERFVGLUDN-UHFFFAOYSA-N
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Description

N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzothiophene ring fused with a pyrimidine ring, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C21H23N3OS2

Molecular Weight

397.6 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C21H23N3OS2/c1-13(2)14-7-9-15(10-8-14)24-18(25)11-26-20-19-16-5-3-4-6-17(16)27-21(19)23-12-22-20/h7-10,12-13H,3-6,11H2,1-2H3,(H,24,25)

InChI Key

QOYFMERFVGLUDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvent at room temperature or with solvent at elevated temperatures. Industrial production methods often involve solvent-free reactions or fusion techniques, where aryl amines react with ethyl cyanoacetate under harsh conditions .

Chemical Reactions Analysis

N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide can be compared with other similar compounds, such as:

Biological Activity

N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H23N3OS2C_{21}H_{23}N_{3}OS_{2} and features a unique structural arrangement that includes a tetrahydrobenzo[b]thiophene moiety and a pyrimidine ring. Such structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of anti-inflammatory properties. In silico simulations have demonstrated a strong affinity for lipoxygenase enzymes, specifically 5-lipoxygenase, while showing minimal binding to cyclooxygenase-2 (COX-2). This selective inhibition suggests potential therapeutic applications in treating conditions linked to excessive leukotriene production.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamideTetrahydrobenzo[b]thiophene & pyrimidineAnti-inflammatory (selective lipoxygenase inhibition)Complex heterocyclic structure
N-(3-Cyano-4,5-dimethyl-thiazol-2-yl)-acetamideThiazole ringPotential anti-cancer propertiesEnhances reactivity
2-Chloro-N-(3-cyano-4,5-dimethyl-thiophene)-acetamideThiophene ringAntimicrobial activityIncreased potency due to chlorine substituent

The mechanism by which N-[4-(methylethyl)phenyl]-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-ylthio)acetamide exerts its effects appears to involve modulation of inflammatory pathways through selective enzyme inhibition. The compound's interaction with lipoxygenase suggests it may effectively reduce the production of inflammatory mediators while minimizing the common side effects associated with broader anti-inflammatory agents.

Case Studies and Research Findings

  • In Silico Studies : Computational docking studies have shown that the compound binds effectively to the active site of 5-lipoxygenase. This interaction is hypothesized to inhibit leukotriene synthesis, which is critical in various inflammatory diseases.
  • In Vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.
  • Animal Models : Preliminary animal studies indicate that administration of the compound leads to reduced inflammation markers in models of acute inflammation.

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